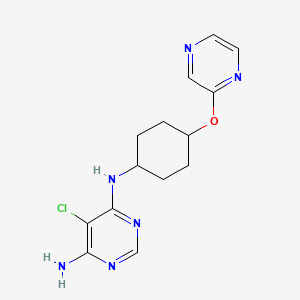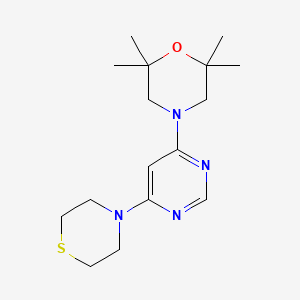![molecular formula C13H16BrN5 B6623897 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine is a chemical compound used in scientific research. It is a heterocyclic compound that contains a pyridine ring, a triazole ring, and a piperidine ring. This compound has gained attention due to its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine is not fully understood. However, it is believed to act by binding to specific biological targets and modulating their activity. This compound has been shown to exhibit both agonistic and antagonistic activity depending on the target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine are dependent on the target it binds to. This compound has been shown to affect a range of biological processes, including cell signaling, gene expression, and protein synthesis. It has also been shown to exhibit activity in vivo in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine in lab experiments is its potency and selectivity. This compound has been shown to exhibit activity at low concentrations and to selectively bind to specific targets. However, one limitation is its potential toxicity and off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine. One potential direction is the identification of new biological targets for this compound. Another direction is the optimization of its pharmacokinetic properties for use as a drug candidate. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of new lead compounds for drug discovery. Finally, the use of this compound in chemical biology and as a tool compound for studying biological processes could lead to new insights into cellular signaling and gene expression.
Synthesemethoden
The synthesis of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine involves the reaction of 3-bromo-5-methyl-2-chloropyridine with 1-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole in the presence of a suitable base. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against a range of biological targets, including kinases and G protein-coupled receptors. This compound has also been investigated for its potential use as a tool compound in chemical biology and as a lead compound for drug discovery.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5/c1-9-6-11(14)13(15-7-9)19-4-2-10(3-5-19)12-16-8-17-18-12/h6-8,10H,2-5H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNNCABLIHNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCC(CC2)C3=NC=NN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)



![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)

![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)

